molecular formula C16H16O4 B15168559 [1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester CAS No. 622011-30-7

[1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester

Cat. No.: B15168559
CAS No.: 622011-30-7
M. Wt: 272.29 g/mol
InChI Key: NEEYHYCJRMHDMG-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two benzene rings connected by a single bond, with a carboxylic acid group at the 2-position of one ring and methoxy groups at the 3’ and 5’ positions of the other ring The methyl ester functional group is attached to the carboxylic acid, making it a methyl ester derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.

    Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or other substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester is used as a building block for the synthesis of more complex molecules. Its biphenyl structure makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of biphenyl derivatives with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, biphenyl derivatives have been investigated for their anti-inflammatory and anticancer properties.

Industry

In industry, this compound can be used in the production of polymers, dyes, and other materials. Its stability and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the methoxy and ester groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-2-carboxylic acid: Lacks the methoxy and ester groups, making it less hydrophobic.

    [1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-: Lacks the ester group, affecting its solubility and reactivity.

    [1,1’-Biphenyl]-2-carboxylic acid, methyl ester: Lacks the methoxy groups, affecting its interactions with biological targets.

Uniqueness

The presence of both methoxy and ester groups in [1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester makes it unique in terms of its chemical properties and potential applications. The methoxy groups increase its hydrophobicity, while the ester group enhances its reactivity and solubility.

Properties

CAS No.

622011-30-7

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 4-methoxy-2-(3-methoxyphenyl)benzoate

InChI

InChI=1S/C16H16O4/c1-18-12-6-4-5-11(9-12)15-10-13(19-2)7-8-14(15)16(17)20-3/h4-10H,1-3H3

InChI Key

NEEYHYCJRMHDMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)C2=CC(=CC=C2)OC

Origin of Product

United States

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